molecular formula C14H11BrFNO B291692 N-(4-bromo-3-methylphenyl)-2-fluorobenzamide

N-(4-bromo-3-methylphenyl)-2-fluorobenzamide

Cat. No. B291692
M. Wt: 308.14 g/mol
InChI Key: IHSGUFPXDOOQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-fluorobenzamide, commonly known as BFB, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. BFB belongs to the class of benzamide derivatives and has a molecular weight of 315.2 g/mol.

Mechanism of Action

The mechanism of action of BFB is not fully understood, but it is believed to act as a modulator of protein-protein interactions. BFB has been shown to bind to several proteins, including the dopamine D2 receptor and the Hsp90 chaperone protein. By binding to these proteins, BFB can modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
BFB has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of the dopamine D2 receptor, which can affect neurotransmitter release and neuronal activity. BFB has also been found to inhibit the activity of the Hsp90 chaperone protein, which is involved in protein folding and stabilization. In cancer cells, BFB has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BFB in lab experiments is its high purity and stability. BFB is a synthetic compound that can be easily synthesized and purified, ensuring that the final product is of high quality. Another advantage is its potential use as a pharmacological tool, as it has been shown to modulate the activity of several targets. However, one limitation of using BFB in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on BFB. One area of research is the development of BFB analogs with improved solubility and potency. Another area of research is the identification of new targets for BFB, which can lead to the development of novel therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of BFB and its potential use in the treatment of neurological disorders and cancer.

Synthesis Methods

The synthesis of BFB involves the reaction of 2-fluorobenzoic acid with 4-bromo-3-methyl aniline in the presence of an appropriate coupling agent and a base. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

BFB has been used in various scientific research studies due to its potential use as a pharmacological tool. It has been found to exhibit activity against several targets, including G protein-coupled receptors, ion channels, and enzymes. BFB has been shown to modulate the activity of the dopamine D2 receptor, which is involved in several neurological disorders such as Parkinson's disease and schizophrenia. BFB has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.

properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C14H11BrFNO/c1-9-8-10(6-7-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18)

InChI Key

IHSGUFPXDOOQLA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)Br

Origin of Product

United States

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